Epindosin

描述

Epindosin is a diterpenoid compound isolated from the plant Isodon japonica var. glaucocalyx. It has demonstrated significant biological activities, including antibacterial and antitumor properties . This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of esophageal squamous cell carcinoma .

准备方法

Synthetic Routes and Reaction Conditions: Epindosin can be extracted from the plant Isodon japonica var. glaucocalyx using a series of chromatographic techniques. The ethyl acetate fraction is further separated by silica gel, glucan gel, and macroporous resin column chromatography, followed by recrystallization to obtain pure epinodosin .

Industrial Production Methods: While specific industrial production methods for epinodosin are not well-documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve solvent extraction, chromatography, and recrystallization.

化学反应分析

Types of Reactions: Epindosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize epinodosin.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce epinodosin.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epinodosin can lead to the formation of epinodosin oxide, while reduction can yield reduced epinodosin derivatives.

科学研究应用

Epindosin has shown promise in various scientific research applications:

Chemistry: this compound is used as a model compound to study the reactivity and mechanisms of diterpenoids.

Medicine: this compound has demonstrated significant antitumor activity, particularly against esophageal squamous cell carcinoma. It also exhibits antibacterial properties, making it a potential candidate for developing new antibiotics.

Industry: The compound’s biological activities make it a valuable candidate for developing pharmaceuticals and agrochemicals.

作用机制

Epindosin exerts its effects by mediating the miRNA-143-3p/Bcl-2 axis . It suppresses cell proliferation, invasion, and migration while inducing apoptosis in esophageal squamous cell carcinoma cells . The compound affects the protein expression of the mitogen-activated protein kinase signaling pathway, leading to the upregulation of p53, Bim, and Bax, and the downregulation of Bcl-2 .

相似化合物的比较

属性

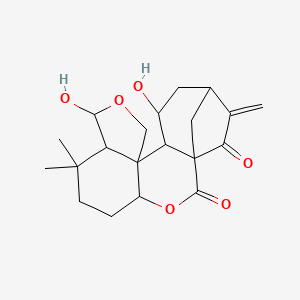

IUPAC Name |

9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJEEIAFBHYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330613 | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10391-09-0 | |

| Record name | NODOSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NODOSIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: [] Epinodosin has been shown to suppress the proliferation, invasion, and migration of ESCC cells, while inducing apoptosis. This effect is mediated by the modulation of the miRNA-143-3p/Bcl-2 axis. Epinodosin upregulates miRNA-143-3p, which in turn downregulates the expression of the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to increased apoptosis in ESCC cells. Additionally, Epinodosin affects the protein expression of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival. [] In vivo studies using a nude mouse model demonstrated that Epinodosin could attenuate the growth of ESCC tumors. [] Further research is needed to fully elucidate the specific interactions within these pathways.

A: Epinodosin has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol. []

ANone: Currently, there is limited information available in the provided research articles regarding the material compatibility and stability of Epinodosin under various conditions. Further studies are needed to investigate these aspects.

A: The provided research articles do not describe any catalytic properties of Epinodosin. Its primary reported mechanisms of action focus on modulating cellular pathways and protein expression, particularly in the context of cancer cell growth and survival. [, , , ]

A: While the provided research articles do not explicitly detail computational chemistry studies on Epinodosin, they do highlight the importance of its structure for its activity. For instance, studies exploring the structure-activity relationship of ent-kaurene diterpenoids like Epinodosin emphasize the role of specific functional groups in their cytotoxic and DNA-damaging effects. [] This suggests that computational methods like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies could be valuable for further understanding and optimizing the activity of Epinodosin.

A: Structure-activity relationship (SAR) studies of ent-kaurene diterpenoids, including Epinodosin, have shown that modifications to the molecule's structure can significantly impact its biological activity. [, ] For example, the presence of an exo-methylene cyclopentanone group appears to be crucial for cytotoxicity and DNA damage potential. [] Additionally, the stereochemistry of substituents on the ent-kaurene backbone can also affect activity, as seen with the comparison between Lasiokaurin and Oridonin. [] Further SAR studies are necessary to fully understand the impact of specific structural modifications on Epinodosin's potency, selectivity, and pharmacological properties.

ANone: The provided literature does not offer detailed insights into the stability profile of Epinodosin under various conditions or specific formulation strategies. Given its potential therapeutic benefits, future research should prioritize investigating its stability in different environments (e.g., temperature, pH, light) and exploring formulation approaches to potentially enhance its solubility, bioavailability, and targeted delivery.

ANone: The provided research articles primarily focus on the biological activity and chemical characterization of Epinodosin. Information concerning specific SHE regulations is not included in these studies. As research progresses and potential therapeutic applications are explored, addressing SHE considerations, including appropriate handling, disposal, and potential environmental impacts, will be crucial.

A: In vitro, Epinodosin has demonstrated significant cytotoxic activity against various human tumor cell lines, including HL-60 (leukemia), HO-8910 (ovarian cancer), and A-549 (lung cancer). [, ] It inhibits cell proliferation, induces apoptosis, and reduces cell invasion and migration. [, , ] In vivo studies using a nude mouse model of ESCC have shown that Epinodosin can significantly attenuate tumor growth. [] These findings suggest potential anti-cancer properties of Epinodosin, but further research, including preclinical and potentially clinical trials, is needed to confirm its efficacy and safety in humans.

ANone: Currently, the available research articles do not provide information regarding specific resistance mechanisms to Epinodosin. As research progresses and Epinodosin is further investigated as a potential therapeutic agent, understanding potential resistance mechanisms will be crucial for optimizing its use and developing strategies to overcome resistance.

ANone: The provided research articles primarily focus on the potential therapeutic benefits of Epinodosin and do not provide detailed information regarding its toxicological profile. Further investigations are needed to comprehensively evaluate its safety profile, including acute and chronic toxicity, potential for organ damage, and long-term effects.

ANone: The research provided does not specify drug delivery strategies tailored for Epinodosin. As its therapeutic potential is further investigated, exploring targeted delivery systems, such as nanoparticle formulations or conjugation with specific ligands, could be beneficial for enhancing its efficacy and reducing potential off-target effects.

ANone: The current research does not identify specific biomarkers for predicting Epinodosin efficacy. As research progresses, exploring potential biomarkers associated with its mechanism of action, such as miRNA-143-3p or Bcl-2 expression levels, could be valuable for personalizing treatment strategies and monitoring treatment response.

ANone: Several analytical methods have been employed to characterize and quantify Epinodosin. These include:

- Spectroscopy: NMR (1D and 2D), IR, and UV spectroscopy are used for structural elucidation and identification. [, , , ]

- Chromatography: Column chromatography, often with silica gel, is used for initial separation and purification. [, , , , , , ] HPLC coupled with various detectors, including MS/MS, is employed for more refined separation and quantification, particularly in biological samples. [, , , ]

ANone: Currently, there is limited information available regarding the environmental impact and degradation of Epinodosin. As a naturally occurring compound found in plants, understanding its fate and potential effects on the environment will be essential for responsible development and utilization.

ANone: The provided research articles do not delve into the specific dissolution and solubility profiles of Epinodosin in various media. Investigating these properties will be vital for understanding its bioavailability and developing effective formulations.

A: The studies emphasize the need for robust and validated analytical methods for Epinodosin analysis. [, , , ] Validation typically involves assessing parameters like:

ANone: While specific quality control measures for Epinodosin during development and manufacturing are not explicitly described in the provided research, it is crucial to establish and adhere to strict quality standards throughout the process. This includes:

ANone: The provided research does not include information regarding the potential immunogenicity of Epinodosin. As a natural product, it may possess inherent immunomodulatory properties or induce an immune response. Investigating its impact on the immune system, particularly in the context of potential therapeutic applications, will be essential for assessing its safety and efficacy.

ANone: The provided research primarily focuses on the biological activity and chemical characterization of Epinodosin, and does not delve into its interactions with drug transporters, metabolizing enzymes, or aspects related to its biocompatibility, biodegradability, alternatives, recycling, and waste management. These are important considerations for future research as its therapeutic potential is further explored.

A: Epinodosin research is rooted in the study of traditional Chinese medicine, specifically the use of plants from the Isodon genus for their medicinal properties. [, , , ] Over time, researchers have isolated and characterized numerous bioactive compounds from these plants, including Epinodosin. Early studies focused on structural elucidation, [] while more recent research has explored its biological activity, particularly its anti-tumor effects. [, , , ]

ANone: Epinodosin research bridges various scientific disciplines, including:

- Medicinal Chemistry: Exploring its structure-activity relationships, optimizing its properties, and developing potential synthetic analogs. [, ]

- Pharmacology: Investigating its mechanism of action, pharmacokinetics, pharmacodynamics, and potential therapeutic applications. [, , , ]

- Oncology: Evaluating its efficacy as an anti-cancer agent in various models and exploring potential combination therapies. [, , , ]

- Cell Biology: Understanding its effects on cellular processes, such as proliferation, apoptosis, and signaling pathways. [, , ]

- Analytical Chemistry: Developing and validating methods for its characterization, quantification, and analysis. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2778518.png)

![N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2778521.png)

![4-ethoxy-3-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2778523.png)

![(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2778529.png)

![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-methylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2778536.png)

![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal](/img/structure/B2778537.png)

![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778538.png)

![2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2778541.png)